2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the intramolecular cyclization of a chloroacetamide derivative with ammonium thiocyanate, followed by further functionalization to introduce the benzenesulfonamide and difluorophenylmethyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the benzenesulfonamide group.
Reduction: This reaction can potentially reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the thiazole or aromatic rings.
Scientific Research Applications
2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of thiazole and benzenesulfonamide derivatives.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The primary mechanism of action of 2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that regulates pH in tumor cells, facilitating their survival in hypoxic conditions. By inhibiting CA IX, the compound disrupts the pH balance, leading to reduced tumor cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group and exhibit similar inhibitory effects on carbonic anhydrases.
Thiazole derivatives: Compounds with a thiazole ring structure, which may have diverse biological activities including antimicrobial and anticancer properties.
Uniqueness
2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer high selectivity and potency in inhibiting CA IX. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S2/c18-13-7-4-8-14(19)12(13)9-20-16(23)15-10-26-17(21-15)22-27(24,25)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSJIEAJDRIMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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